

stability and storage conditions for Jun11165 compound

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Compound of Interest

Compound Name: Jun11165

Cat. No.: B12378955

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Application Note and Protocol: Jun11165

Topic: Stability and Storage Conditions for **Jun11165** Compound

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Jun11165 is a potent and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various malignancies. This document provides detailed guidelines on the stability and appropriate storage conditions for the **Jun11165** compound to ensure its integrity and performance in preclinical research and development. Adherence to these protocols is critical for obtaining reproducible and reliable experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of **Jun11165** is provided below.

Property	Value
Molecular Formula	C ₂₁ H ₁₆ BrFN ₄ O ₂
Molecular Weight	467.29 g/mol
Appearance	White to off-white lyophilized powder
Solubility	Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol, insoluble in water.
Purity (HPLC)	≥99.5%

Storage and Stability Data

Comprehensive stability studies have been performed on **Jun11165** in both solid and solution forms. The results are summarized below.

Solid-State Stability

The stability of lyophilized **Jun11165** powder was assessed under various temperature and humidity conditions over a 24-month period. Purity was measured by HPLC at designated time points.

Storage Condition	3 Months	6 Months	12 Months	24 Months
-20°C, with desiccant	99.9%	99.8%	99.8%	99.7%
4°C, with desiccant	99.7%	99.5%	99.2%	98.5%
25°C / 60% RH	98.1%	96.4%	92.0%	85.3%
40°C / 75% RH	92.5%	85.1%	75.4%	Not Tested
25°C, protected from light	99.6%	99.2%	98.8%	97.9%
25°C, exposed to light	97.2%	94.5%	89.1%	81.0%

Stability in Solution

The stability of **Jun11165** in DMSO (10 mM stock solution) was evaluated at different temperatures.

Storage Condition	1 Week	1 Month	3 Months
-80°C	>99.9%	99.8%	99.6%
-20°C	99.8%	99.5%	98.9%
4°C	98.5%	95.3%	88.2%
25°C (Room Temperature)	94.2%	82.1%	Not Recommended

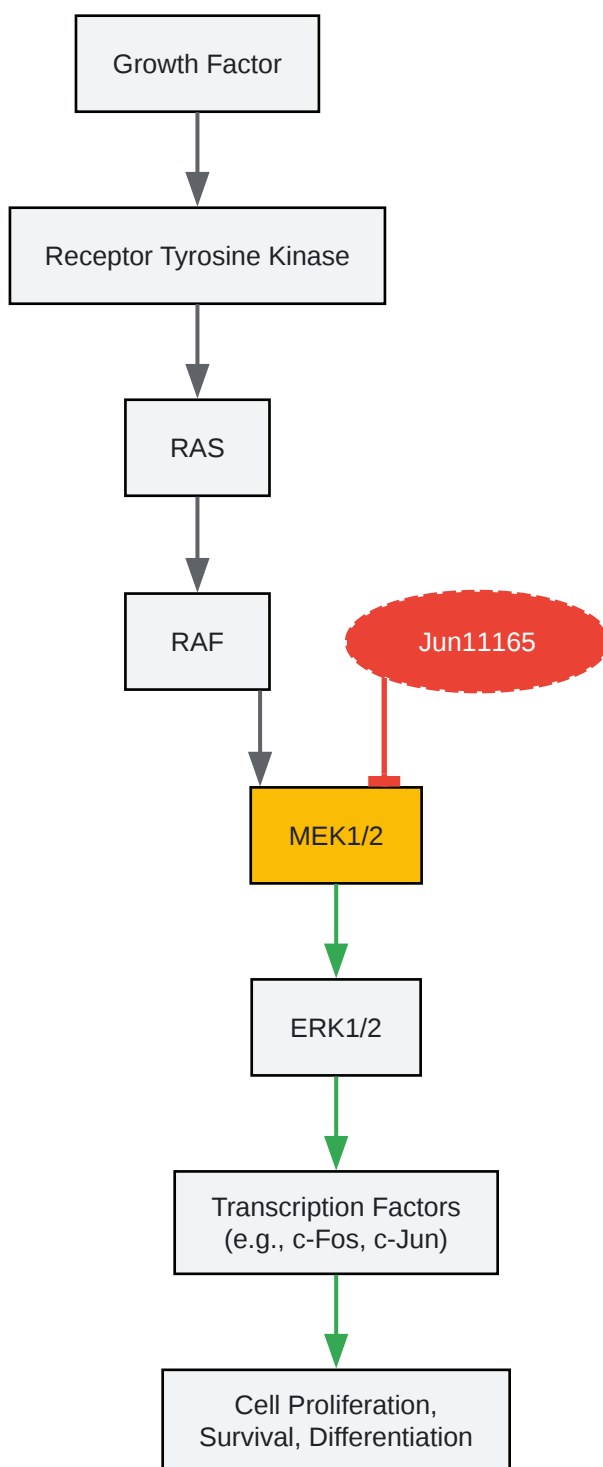
Recommended Storage Conditions

- Solid Form: For long-term storage, **Jun11165** lyophilized powder should be stored at -20°C, protected from light and moisture. For short-term storage (up to 3 months), 4°C is acceptable.

- **Solution Form:** Prepare stock solutions in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. For short-term use (up to 1 week), aliquots may be stored at -20°C.

Visualizations

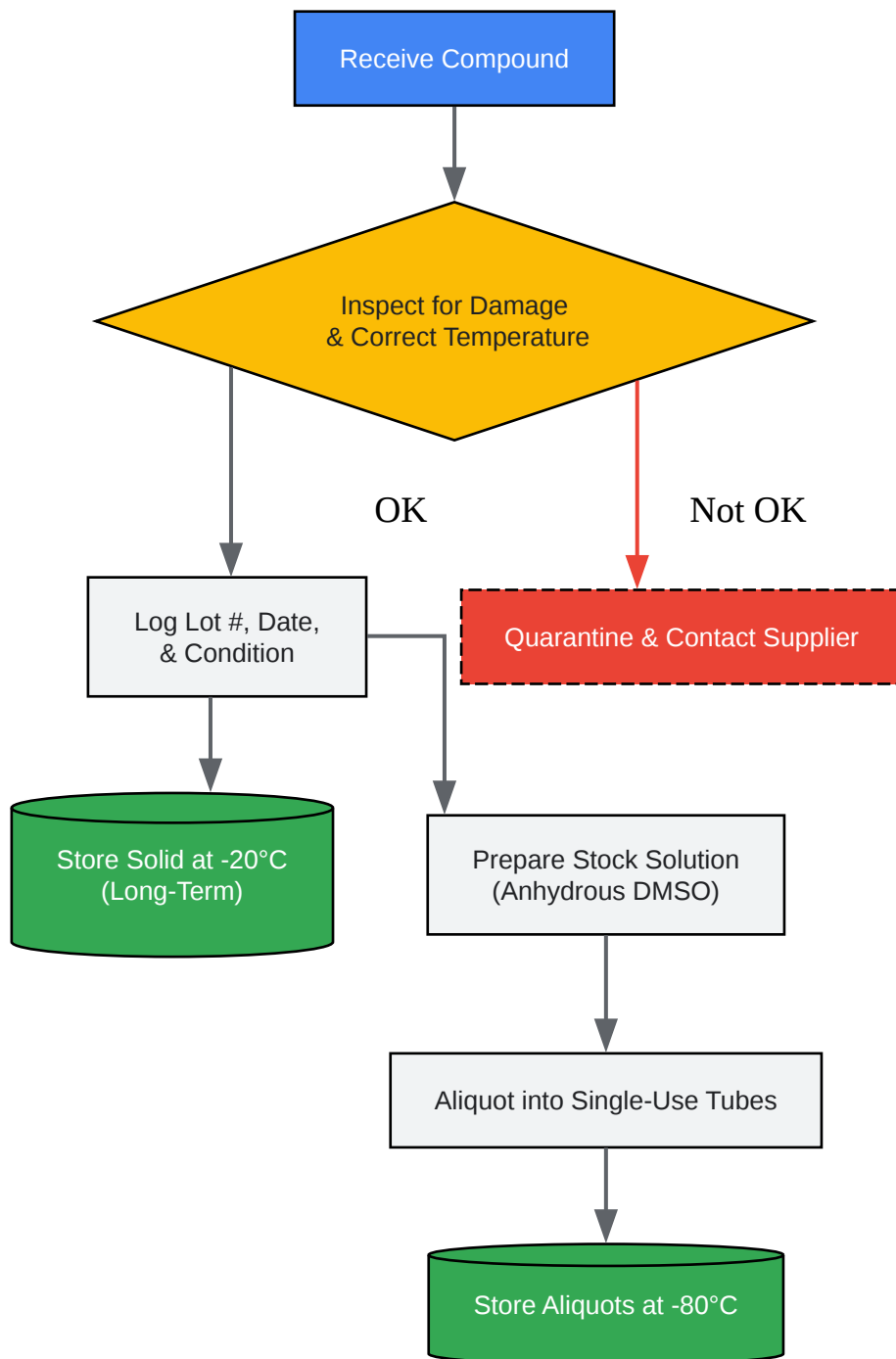
Jun11165 Target Pathway



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Caption: Simplified RAS/RAF/MEK/ERK signaling pathway showing the inhibitory action of **Jun11165** on MEK1/2.

Compound Handling Workflow



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Caption: Recommended workflow for receiving and handling the **Jun11165** compound.

Experimental Protocols

Protocol for Preparation of 10 mM Stock Solution

Materials:

- **Jun11165** lyophilized powder
- Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
- Sterile, amber microcentrifuge tubes or cryovials
- Calibrated precision balance
- Vortex mixer

Procedure:

- Equilibrate the vial of **Jun11165** powder to room temperature for at least 15 minutes before opening to prevent moisture condensation.
- Weigh out the desired amount of powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.67 mg of **Jun11165**.
 - Calculation: $467.29 \text{ g/mol (MW)} \times 0.010 \text{ mol/L (10 mM)} \times 0.001 \text{ L (1 mL)} = 0.00467 \text{ g} = 4.67 \text{ mg}$
- Add the appropriate volume of anhydrous DMSO to the powder.
- Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may assist dissolution if necessary.
- Visually inspect the solution to ensure there is no particulate matter.
- Aliquot the stock solution into single-use, sterile amber vials to protect from light.
- Label each aliquot clearly with the compound name, concentration, date, and lot number.
- Store the aliquots at -80°C for long-term storage.

Protocol for HPLC-Based Stability Assessment

This protocol outlines a reverse-phase HPLC method for assessing the purity and identifying potential degradants of **Jun11165**.

Equipment and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
- **Jun11165** reference standard and test samples

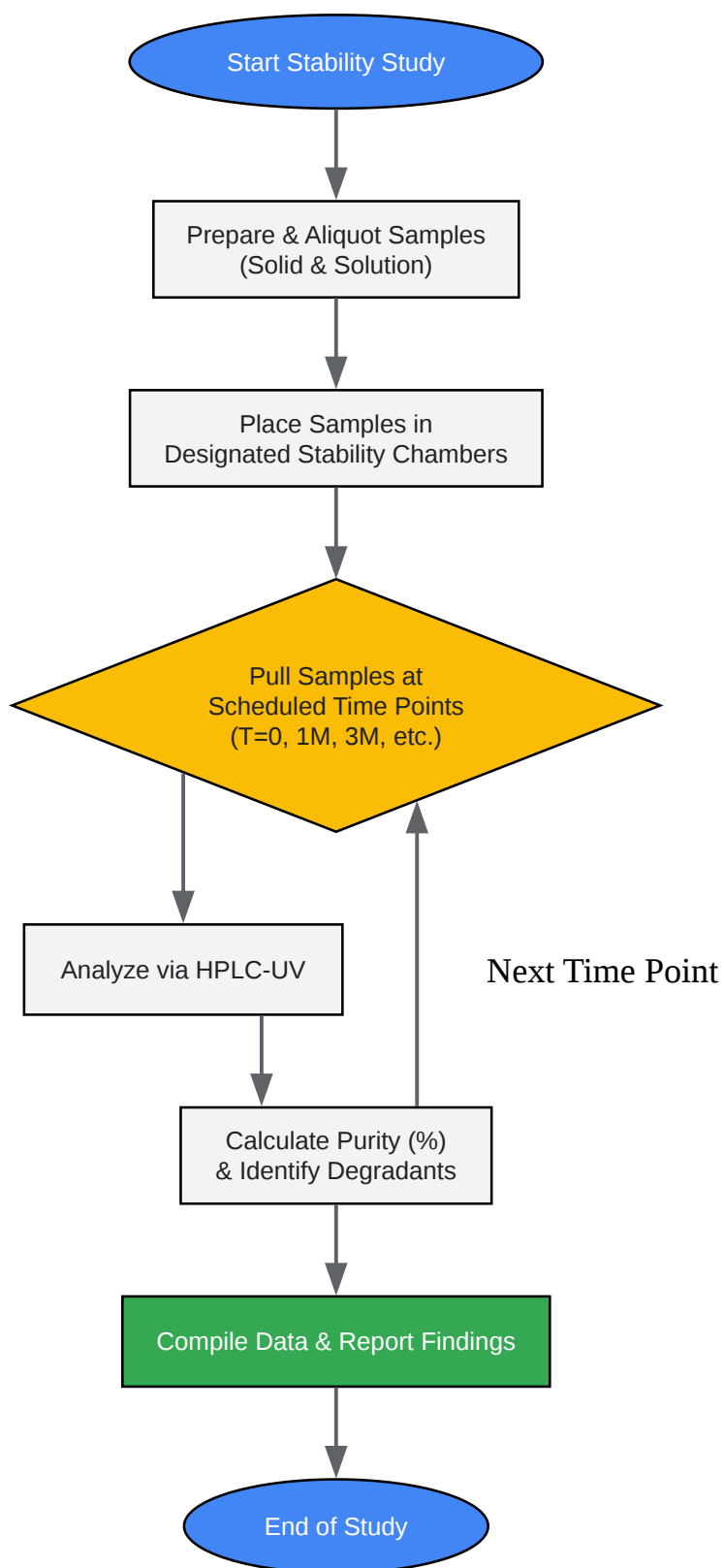
Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Linear gradient from 95% to 5% B
 - 18.1-22 min: Hold at 5% B (re-equilibration)

Procedure:

- Prepare test samples by diluting **Jun11165** stock solutions (from stability studies) to a final concentration of 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
- Prepare a reference standard solution at the same concentration.
- Set up the HPLC system with the specified conditions and equilibrate the column for at least 20 minutes.
- Inject the reference standard to determine the retention time and peak area of pure **Jun11165**.
- Inject the test samples from the stability study.
- Analyze the resulting chromatograms. Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected peaks.
 - % Purity = (Area of **Jun11165** Peak / Total Area of All Peaks) * 100%

Workflow for Stability Testing



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Caption: General workflow for conducting a stability assessment of **Jun11165**.

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